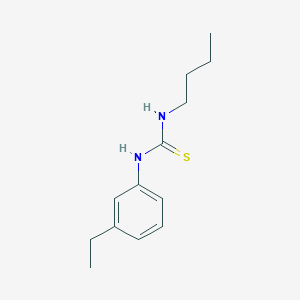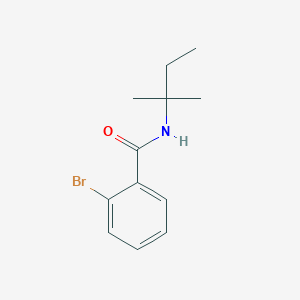![molecular formula C15H19ClN2O3 B7469197 1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as CAPME, and its chemical formula is C18H22ClN2O3. CAPME belongs to the class of ketones and is synthesized through a specific method.
作用机制
CAPME acts as an inhibitor of the dopamine transporter by binding to its active site. This binding prevents dopamine from being reabsorbed into the presynaptic neuron, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
CAPME has been shown to have various biochemical and physiological effects. It has been found to increase extracellular dopamine levels in the brain, leading to enhanced dopamine signaling. This increase in dopamine signaling can have effects on various physiological processes, including mood, motivation, and reward.
实验室实验的优点和局限性
CAPME has several advantages for use in lab experiments. It is a selective and potent inhibitor of the dopamine transporter, making it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of CAPME is that it can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the use of CAPME in scientific research. One potential application is in the study of addiction and substance abuse. CAPME's ability to inhibit the dopamine transporter could be useful in understanding the role of dopamine in addiction and developing new treatments for substance abuse. Another potential direction is in the study of Parkinson's disease, a neurological disorder characterized by a loss of dopamine-producing neurons. CAPME could be used to study the role of dopamine in Parkinson's disease and develop new treatments for this condition.
Conclusion:
In conclusion, 1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone, or CAPME, is a chemical compound that has potential applications in scientific research. Its ability to selectively and potently inhibit the dopamine transporter makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. Future research directions for CAPME include studying addiction and substance abuse and developing new treatments for Parkinson's disease.
合成方法
The synthesis of CAPME involves the reaction of 2-chloroacetyl chloride with piperazine, followed by the reaction of the resulting product with 2-methylphenol. The final product is obtained through purification and crystallization. This method is considered efficient and yields a high-quality product.
科学研究应用
CAPME has potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit selective and potent inhibition of the dopamine transporter, which is a protein responsible for the reuptake of dopamine in the brain. This property of CAPME makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions.
属性
IUPAC Name |
1-[4-(2-chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-12-4-2-3-5-13(12)21-11-15(20)18-8-6-17(7-9-18)14(19)10-16/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFPNCCQDFCGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)


![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)

![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)


![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)
